molecular formula C25H19NO4 B11032875 (1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11032875
M. Wt: 397.4 g/mol
InChI Key: RIMAUNBKVJIPGG-PDGQHHTCSA-N
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Description

The compound (1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule featuring multiple functional groups, including a chromenone moiety and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic synthesis. The process can be outlined as follows:

    Formation of the Chromenone Moiety: The chromenone structure can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Construction of the Pyrroloquinoline Core: This step often involves the cyclization of appropriate precursors, such as aniline derivatives, through a series of condensation and cyclization reactions.

    Final Coupling and Functionalization: The final step involves the coupling of the chromenone moiety with the pyrroloquinoline core, followed by functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for synthesizing more complex molecules.

    Materials Science: The compound’s electronic properties may be useful in developing new materials for electronic or photonic applications.

Mechanism of Action

The mechanism by which (1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chromenone moiety may interact with specific binding sites, while the pyrroloquinoline core could modulate the activity of certain proteins or pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar chromenone structure.

    Quinolines: Compounds with a similar pyrroloquinoline core.

    Flavonoids: Structurally related to chromenones and often exhibit similar biological activities.

Uniqueness

What sets (1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H19NO4

Molecular Weight

397.4 g/mol

IUPAC Name

(3Z)-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C25H19NO4/c1-14-13-25(2,3)26-22-16(14)8-6-9-17(22)18(23(26)28)12-20(27)19-11-15-7-4-5-10-21(15)30-24(19)29/h4-13H,1-3H3/b18-12-

InChI Key

RIMAUNBKVJIPGG-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=CC=C3/C(=C/C(=O)C4=CC5=CC=CC=C5OC4=O)/C2=O)(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C(=CC(=O)C4=CC5=CC=CC=C5OC4=O)C2=O)(C)C

Origin of Product

United States

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